Einecs 275-552-0

Description

Properties

CAS No. |

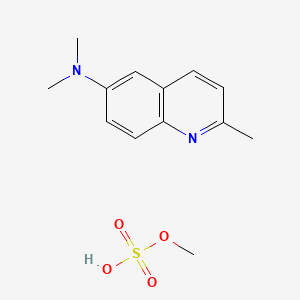

71501-21-8 |

|---|---|

Molecular Formula |

C13H18N2O4S |

Molecular Weight |

298.36 g/mol |

IUPAC Name |

methyl hydrogen sulfate;N,N,2-trimethylquinolin-6-amine |

InChI |

InChI=1S/C12H14N2.CH4O4S/c1-9-4-5-10-8-11(14(2)3)6-7-12(10)13-9;1-5-6(2,3)4/h4-8H,1-3H3;1H3,(H,2,3,4) |

InChI Key |

XRMMLBYTERNAJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)N(C)C.COS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Innovations

Advanced Approaches for Compound Formation and Isolation

Recent advancements in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles have focused on improving reaction efficiency, product yields, and purification processes. These efforts have led to the development of direct synthesis pathways and a better understanding of the underlying reaction mechanisms.

The most common and direct pathway to 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazide (B42300) with a carboxylic acid or its derivatives. This reaction is typically facilitated by a dehydrating agent or a catalyst.

One-pot synthesis methodologies are favored for their simplicity and efficiency. For instance, the reaction of aromatic acids with thiosemicarbazide in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) provides a straightforward route to the desired thiadiazole derivatives. isca.in Reaction conditions are often optimized by adjusting temperature, reaction time, and the stoichiometry of reactants to maximize yield and minimize by-product formation.

A notable advancement is the use of solid-phase synthesis, which simplifies the reaction process and product isolation. google.com In this method, the reactants, a carboxylic acid and thiosemicarbazide, are ground together in the presence of a catalyst such as phosphorus pentachloride. google.com This solvent-free approach not only reduces the environmental impact but also can lead to high product yields, often exceeding 91%. google.com The reaction can proceed at room temperature, further highlighting its efficiency and mildness. google.com

| Reactants | Catalyst/Dehydrating Agent | Method | Yield | Reference |

| Aromatic Acid, Thiosemicarbazide | Phosphorus Oxychloride (POCl3) | Conventional Heating | Moderate to Good | isca.in |

| Carboxylic Acid, Thiosemicarbazide | Phosphorus Pentachloride | Solid-Phase Grinding | >91% | google.com |

| Substituted Nitriles, Thiosemicarbazide | - | - | 51-62% | mjcce.org.mk |

This table presents a summary of direct synthesis pathways for 2-amino-5-substituted-1,3,4-thiadiazoles.

While the primary focus is often on the synthesis of the neutral 2-amino-5-substituted-1,3,4-thiadiazole molecule, understanding its salt formation is crucial for purification, characterization, and formulation. The basic amino group on the thiadiazole ring can react with various acids to form salts. For instance, the compound identified by EINECS number 275-552-0 is a salt, specifically methyl hydrogen sulphate, compound with N,N,2-trimethylquinolin-6-amine (1:1). chemicalbook.com

The mechanism of salt formation involves a proton transfer from the acid to the basic nitrogen atom of the amino group on the thiadiazole or, in the case of the EINECS compound, the quinoline (B57606) derivative. The resulting salt has different physicochemical properties, such as solubility and melting point, compared to the free base. These properties are exploited during the purification process, often involving precipitation or crystallization. The choice of the acid for salt formation can be critical in obtaining a stable, crystalline solid that is easy to handle and purify.

Development of Sustainable Synthetic Routes

The principles of green chemistry are increasingly being integrated into the synthesis of pharmacologically relevant molecules, including 2-amino-5-substituted-1,3,4-thiadiazoles. Research in this area is focused on the use of environmentally benign catalysts and solvents, as well as energy-efficient reaction conditions.

The use of catalysts is a cornerstone of green chemistry, as they can enhance reaction rates, improve selectivity, and reduce energy consumption. In the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles, various catalysts have been explored to replace harsher dehydrating agents.

The application of green chemistry principles extends beyond the choice of catalyst. The use of microwave irradiation and ultrasonication are alternative energy sources that can accelerate reaction times and improve yields in the synthesis of thiadiazole derivatives. nanobioletters.com These methods are often more energy-efficient than conventional heating.

Solvent selection is another critical aspect of green chemistry. The development of solvent-free reaction conditions, such as the solid-phase grinding method, is a significant step towards more sustainable synthesis. google.com When solvents are necessary, the use of greener alternatives is encouraged. Research is ongoing to develop synthetic protocols that minimize waste, reduce the use of hazardous substances, and are economically viable. bohrium.com

| Green Chemistry Approach | Advantages | Reference |

| Solid-Phase Synthesis | Solvent-free, mild conditions, high yield | google.com |

| Microwave/Ultrasonication | Reduced reaction time, improved yield | nanobioletters.com |

| Use of Low-Toxicity Catalysts | Environmentally benign, cost-effective | google.com |

This table highlights some of the green chemistry approaches applied in the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles.

Synthesis of Analogues and Derivatives for Structure-Reactivity Studies

The synthesis of analogues and derivatives of 2-amino-5-substituted-1,3,4-thiadiazoles is crucial for conducting structure-activity relationship (SAR) studies. These studies help in understanding how modifications to the chemical structure affect the compound's reactivity and biological activity.

A wide variety of derivatives have been synthesized by introducing different substituents at the 5-position of the thiadiazole ring. researchgate.netnih.gov For example, the introduction of nitroaryl groups has been explored to enhance the biological properties of these compounds. researchgate.net The synthesis of these analogues typically follows the general synthetic pathways described above, starting from appropriately substituted carboxylic acids or other precursors.

Furthermore, the amino group at the 2-position provides a convenient handle for further derivatization. For instance, the synthesis of Schiff bases from 2-amino-5-substituted-1,3,4-thiadiazoles is a common strategy to generate a diverse library of compounds for biological screening. isca.in These derivatization reactions allow for the fine-tuning of the molecule's properties and the exploration of its chemical space. The synthesis of these derivatives is essential for identifying lead compounds with improved potency and selectivity. mdpi.com

Rational Design Principles for Structural Modification

The rational design of chemical structures is a cornerstone of modern chemistry, aiming to create molecules with specific desired properties. For compounds like substituted quinolines and their amine derivatives, structural modifications are guided by a deep understanding of structure-activity relationships (SAR).

Key principles in the rational design of related nitrogen-containing heterocyclic compounds include:

Electronic Effects: The introduction of electron-donating or electron-withdrawing groups onto the quinoline ring system can significantly alter the molecule's electronic properties. This can influence its reactivity, basicity of the amine group, and interaction with other molecules.

Steric Hindrance: The size and spatial arrangement of substituent groups can direct the outcome of chemical reactions and influence the final conformation of the molecule. This is crucial for achieving regioselectivity in synthetic steps.

Pharmacophore and Toxicophore Identification: In the development of biologically active molecules, computational models are often used to identify the essential structural features for a desired effect (pharmacophore) and those associated with toxicity (toxicophore). This allows for targeted modifications to enhance efficacy and safety.

Solubility and Lipophilicity Modulation: The addition or modification of functional groups can alter a compound's solubility in various solvents and its lipophilicity. These properties are critical for its application and environmental fate. For instance, the formation of a salt with methyl hydrogen sulphate is a common strategy to modify the physical properties of an amine.

Evaluation of Synthetic Efficiency for Related Structures

The efficiency of a synthetic route is a critical factor in both academic research and industrial production. Several metrics are used to evaluate and compare the efficiency of different synthetic pathways for structurally related molecules.

Key Metrics for Synthetic Efficiency:

| Metric | Description | Significance |

| Reaction Yield | The amount of product obtained in a chemical reaction, expressed as a percentage of the theoretical maximum. | A fundamental measure of a reaction's effectiveness. |

| Atom Economy | A measure of how many atoms from the reactants are incorporated into the desired final product. | Higher atom economy indicates a more efficient and less wasteful process. |

| E-Factor (Environmental Factor) | The ratio of the mass of waste generated to the mass of the desired product. | A key metric in green chemistry, aiming for lower values. |

| Process Mass Intensity (PMI) | The ratio of the total mass of materials used (solvents, reagents, process water) to the mass of the active pharmaceutical ingredient produced. | Provides a comprehensive view of the overall efficiency and environmental impact of a manufacturing process. |

| Step Economy | The total number of synthetic steps required to produce the target molecule. | Fewer steps generally lead to higher overall yields, lower costs, and reduced waste. |

The development of novel catalysts, the use of more benign solvent systems, and the implementation of continuous manufacturing processes are key areas of research aimed at improving the synthetic efficiency for a wide range of chemical compounds, including complex amines and heterocyclic structures.

Reaction Mechanisms and Chemical Reactivity Studies

Investigation of Compound Participation in Diverse Chemical Transformations

The reactivity of this salt is intrinsically linked to the chemical nature of its constituent ions: the N,N,2-trimethylquinolin-6-aminium cation and the methyl sulphate anion.

As a salt, Einecs 275-552-0 can serve as a delivery agent for its constituent ions in a reaction medium. The N,N,2-trimethylquinolin-6-amine component, a substituted quinoline (B57606), possesses a reactive aromatic system and a tertiary amine group. The quinoline ring system is known to undergo various chemical transformations. For instance, the amine component can be oxidized. A study demonstrated that N,N,2-trimethylquinolin-6-amine can be oxidized using selenium dioxide to yield the corresponding aldehyde, 6-(dimethylamino)quinaldine-2-carbaldehyde. rsc.orgscienceopen.com

Furthermore, the tertiary amine functionality can participate in reactions such as N-alkylation. For example, the reaction of N,N,2-trimethylquinolin-6-amine with iodomethane (B122720) results in the formation of a quaternary ammonium (B1175870) salt. ontosight.ai The compound could also potentially be utilized in coupling reactions. There are reports of silver-catalyzed C-N bond formation through the coupling of a secondary amine with an activated aromatic system, suggesting that the amine component of this compound could be a candidate for similar transformations. researchgate.net

The methyl sulphate anion is the conjugate base of methyl hydrogen sulphate, a strong acid and a known methylating agent. In appropriate reaction conditions, this anion could potentially act as a nucleophile or be involved in methylation processes, although its reactivity in this regard is generally less than that of reagents like dimethyl sulphate.

The most fundamental chemical property of this compound is its nature as a salt formed from a strong acid and a weak base. Methyl hydrogen sulphate is a potent acid, while N,N,2-trimethylquinolin-6-amine is a tertiary amine and thus acts as a base. ontosight.ai The pKa of N,N,2-trimethylquinolin-6-amine has a predicted value of 6.58±0.43, indicating it is a moderately weak base. guidechem.com

Conversely, in basic conditions, the free N,N,2-trimethylquinolin-6-amine would be the dominant species, making the lone pair of electrons on the nitrogen available for nucleophilic attack or catalysis. This acid-base equilibrium is a critical factor in controlling the participation of the compound in chemical reactions.

Intermolecular Interactions with Other Chemical Species

The primary intermolecular interaction within the compound itself is the ionic bond between the N,N,2-trimethylquinolin-6-aminium cation and the methyl sulphate anion. In the solid state, this will result in a crystalline lattice with strong electrostatic forces.

In solution, the ions will be solvated by the solvent molecules. The nature of the solvent will play a crucial role in the extent of ion pairing versus dissociation. In polar solvents, the ions are more likely to be dissociated and exist as separate solvated species.

The N,N,2-trimethylquinolin-6-amine component can engage in various intermolecular interactions. The quinoline ring system can participate in π-stacking interactions with other aromatic molecules. The nitrogen atom of the amine and the nitrogen in the quinoline ring can act as hydrogen bond acceptors. In its protonated form, the N-H group can act as a hydrogen bond donor. These interactions are important in understanding how the molecule might bind to substrates in a potential catalytic cycle or interact with other molecules in a reaction mixture.

Complexation Behavior and Coordination Chemistry

The coordination chemistry of phenothiazine (B1677639) and its derivatives is primarily dictated by the Lewis basicity of the heteroatoms, namely the nitrogen and sulfur atoms within the tricyclic core, and any nitrogen atoms on the alkyl side chain. However, in this compound, the sulfur atom is oxidized to a sulfone (SO2) group. This oxidation dramatically reduces the electron-donating ability of the sulfur, making it a poor site for coordination with metal ions. Consequently, the complexation behavior is expected to be dominated by the nitrogen atoms: the heterocyclic nitrogen (N10) and the tertiary amine nitrogen on the propyl side chain.

Phenothiazine derivatives are known to form complexes with various metal ions. These interactions can lead to the formation of colored charge-transfer complexes. researchgate.net For instance, studies on the parent compound, promethazine (B1679618), have demonstrated its ability to form a colored complex with copper nanoparticles (CuNPs), an interaction that has been utilized for spectrophotometric analysis. researchgate.net The formation of such complexes is typically governed by factors such as pH, temperature, and the concentration of the reactants. researchgate.net

The coordination number and geometry of the resulting metal complexes are influenced by the size and electronic configuration of the metal ion, as well as the steric constraints imposed by the phenothiazine ligand. libretexts.orgnih.gov While specific studies on the coordination complexes of dioxopromethazine (B76312) are not widely reported, the general principles of coordination chemistry suggest that it could act as a bidentate or monodentate ligand, coordinating through its nitrogen atoms.

Table 1: Potential Coordination Sites and Influencing Factors for Phenothiazine Derivatives

| Potential Coordination Site | Influencing Factors on Complexation | Expected Geometry Examples |

| Heterocyclic Nitrogen (N10) | Steric hindrance from side chain, solvent polarity | Tetrahedral, Square Planar libretexts.org |

| Side-Chain Amine Nitrogen | Alkyl group substitution, pH (protonation state) | Octahedral, Trigonal Bipyramidal libretexts.org |

| Ring Sulfur (in unoxidized phenothiazines) | Metal ion's affinity for soft donors (Pearson's HSAB principle) | - |

| Sulfone Group Oxygen (in dioxides) | Highly electronegative, weak Lewis bases; unlikely to be primary coordination sites | - |

The complexation can also occur with non-metallic species. For example, promethazine has been shown to form inclusion complexes with cyclodextrins. ptfarm.pl These interactions are driven by the encapsulation of the hydrophobic phenothiazine ring within the cyclodextrin (B1172386) cavity, which can alter the solubility and stability of the drug molecule. ptfarm.pl The formation of such host-guest complexes depends on the size match between the host cavity and the guest molecule.

Ligand-Binding Dynamics and Their Impact on Chemical Systems

The ability of phenothiazine derivatives to act as ligands extends to their interactions with macromolecules, particularly biological proteins and receptors. This ligand-binding capacity is the foundation of their pharmacological activity and is a subject of extensive research. ekb.egjpionline.org The binding is typically a non-covalent interaction, driven by a combination of forces.

The primary driving force for the binding of phenothiazine derivatives to protein pockets is often hydrophobic interactions involving the large, tricyclic ring system. ekb.eg Additionally, hydrogen bonds can form between the ligand's heteroatoms (or substituents) and polar amino acid residues in the binding site. ekb.eg Computational docking studies on various phenothiazine derivatives have helped to elucidate these binding modes, identifying key amino acid residues and interaction patterns. jpionline.org

For the compound this compound, the presence of the sulfone group introduces a significant dipole moment and alters the shape and electronic surface of the molecule compared to unoxidized promethazine. This would in turn affect its binding affinity and selectivity for different protein targets. The N,N-dimethylpropylamine side chain also plays a crucial role, with the terminal amine group often forming key electrostatic or hydrogen-bonding interactions within a receptor's binding pocket.

The study of phenothiazine derivatives has revealed their ability to bind to a diverse range of targets, including:

G Protein-Coupled Receptors (GPCRs) : Many phenothiazines exhibit potent affinity for dopamine (B1211576) and serotonin (B10506) receptors. chemicalbook.com

Enzymes : They have been identified as inhibitors of various enzymes, including cholinesterases and sirtuins. ekb.egresearchgate.net

Structural Proteins : Some derivatives are known to bind to proteins like tubulin, interfering with microtubule polymerization. ekb.eg

The dynamics of this binding are critical. Ligand-affinity chromatography coupled with mass spectrometry has been used to quantitatively assess drug-protein binding across the proteome, revealing that a single phenothiazine derivative can interact with multiple protein targets. ekb.eg This polypharmacology is a hallmark of this class of compounds. The binding of these ligands can induce conformational changes in the target protein, leading to the modulation of its biological activity, such as the initiation of a signaling cascade or the inhibition of an enzymatic reaction. google.com

Table 2: Key Interactions in Phenothiazine Derivative-Protein Binding

| Type of Interaction | Description | Relevant Molecular Features |

| Hydrophobic Interactions | Attraction between the nonpolar phenothiazine ring and nonpolar amino acid residues (e.g., Leucine, Valine, Phenylalanine). ekb.eg | Tricyclic phenothiazine core |

| Hydrogen Bonding | Interaction between hydrogen bond donors/acceptors on the ligand and protein. ekb.eg | Side-chain nitrogen, ring nitrogen, sulfone oxygens |

| Electrostatic (Ionic) Interactions | Attraction between the charged amine side chain (if protonated) and negatively charged amino acid residues (e.g., Aspartate, Glutamate). | Terminal amine group on the side chain |

| Van der Waals Forces | General, non-specific attractions contributing to the overall binding affinity. | Entire molecule |

Article on this compound Cannot Be Generated Due to Lack of Available Scientific Literature

Extensive research has been conducted to generate an article focusing on the chemical compound with EINECS number 275-552-0, which has been identified as methyl hydrogen sulphate, compound with N,N,2-trimethylquinolin-6-amine (1:1) , with the corresponding CAS Number 71501-21-8 . chemsrc.comlookchemicals.com

Despite a thorough search across multiple scientific and chemical databases, no publicly available scientific literature, research findings, or data could be located regarding the applications of this specific compound in the areas outlined in the request. Specifically, there is no information available concerning:

Research into its catalytic applications , including its exploration in organic synthesis or in electrocatalytic and photocatalytic research.

Its role in polymer chemistry and advanced materials , such as its use as a monomer or precursor in polymerization, or its influence on material system performance.

Its use in fundamental research in chemical engineering processes .

It is important to note that a similarly named but distinct chemical, N,N-Dimethylcyclohexylamine (DMCHA) (CAS No: 98-94-2, EINECS No: 202-715-5), is a well-documented compound with extensive applications that align with the requested topics. allhdi.comcyclohexylamine.netgoogle.com N,N-Dimethylcyclohexylamine is widely used as a catalyst, particularly in the production of polyurethane foams, and serves as an intermediate in organic synthesis. cyclohexylamine.netbdmaee.netechemi.com Research has also explored its use in electrocatalysis and as a switchable hydrophilicity solvent in chemical processes. mdpi.comresearchgate.net

However, as per the strict instructions to focus solely on the chemical compound “this compound,” an article detailing its applications in advanced chemical systems and materials science cannot be produced. The absence of research data for this specific substance prevents the creation of a scientifically accurate and informative article as requested.

Applications in Advanced Chemical Systems and Materials Science

Fundamental Research in Chemical Engineering Processes

Process Optimization Studies for Chemical Manufacturing

Process optimization is a critical aspect of chemical manufacturing, aiming to enhance yield, purity, and cost-effectiveness while ensuring safety and environmental sustainability. For the production of Einecs 275-552-0, optimization studies would logically focus on the synthesis of its two primary components: N,N-dimethyl-p-toluidine and methyl hydrogen sulphate, as well as their subsequent reaction.

N,N-Dimethyl-p-toluidine Synthesis Optimization:

N,N-dimethyl-p-toluidine is a tertiary amine widely used as a polymerization accelerator for resins, particularly in the dental and adhesives industries. atamanchemicals.comminglangchem.comactylis.com Its synthesis typically involves the methylation of p-toluidine (B81030). One common industrial method utilizes dimethyl sulfate (B86663) as a methylating agent. atamanchemicals.com Another approach involves reductive alkylation using aldehydes or ketones with metal catalysts under hydrogen pressure. iarc.fr

Recent research has explored more sustainable and efficient methods. For instance, a study on the N-methylation of amines using dimethyl sulfoxide (B87167) (DMSO) in the presence of formic acid presents a greener alternative to traditional methylating agents. researchgate.net This method can also be used for the one-pot transformation of aromatic nitro compounds into dimethylated amines with the aid of an iron catalyst. researchgate.net

Furthermore, electrochemical methods are emerging as a powerful tool for organic synthesis. A 2025 study detailed an electrochemical approach for the direct sulfonylation of N,N-dialkylaniline derivatives. acs.org While focused on sulfonylation, the principles of using electrochemical cells for selective C-H activation and functionalization could be adapted for optimizing the synthesis of precursors like N,N-dimethyl-p-toluidine. The study highlights the importance of solvent systems, electrodes, and electrolytes in achieving high yields. acs.org

Another area of process optimization involves the use of advanced catalytic systems. A 2023 study on the oxidation of p-toluidine using a magnetite-supported nanocrystalline titanium silicalite-1 (M/NTS) zeolite catalyst demonstrated high selectivity and efficiency at ambient temperatures. researchgate.netmdpi.com The research investigated the impact of various reaction parameters, such as the mole ratio of reactants and catalyst weight, on product yield, providing valuable data for optimization. researchgate.netmdpi.com

Methyl Hydrogen Sulphate Synthesis Optimization:

Methyl hydrogen sulphate is a strong acidic compound used as a methylating and sulfating agent in organic synthesis. guidechem.com It is typically formed from the reaction of methanol (B129727) with sulfuric acid. acs.org A spectroscopic study investigating this reaction provided insights into the reaction equilibrium and yield under different conditions. The study found that a maximum yield of (95 ± 5)% of methyl hydrogen sulphate could be achieved at -15 °C with a large excess of sulfuric acid (7 to 1 molar ratio of SA to methanol). acs.org This suggests that temperature and reactant stoichiometry are key parameters for optimizing its production.

Process Optimization for the Formation of this compound:

The formation of the salt, this compound, would involve the reaction of N,N-dimethyl-p-toluidine with methyl hydrogen sulphate. Optimization of this acid-base reaction would likely focus on parameters such as solvent selection, temperature control to manage the exothermic reaction, and the molar ratio of the reactants to ensure complete conversion and high purity of the final product. The choice of solvent would be critical to facilitate the reaction and subsequent isolation of the salt.

| Component | Synthesis Method | Key Optimization Parameters | Noteworthy Findings from Research |

|---|---|---|---|

| N,N-Dimethyl-p-toluidine | Methylation of p-toluidine | Methylating agent, catalyst, temperature, reaction time | DMSO/formic acid offers a greener methylation route. researchgate.net Electrochemical methods show promise for high selectivity. acs.org |

| N,N-Dimethyl-p-toluidine | Oxidation of p-toluidine (related precursor synthesis) | Catalyst type (e.g., supported nanoparticles), oxidant, mole ratio, temperature | Supported zeolite catalysts can offer high activity and selectivity at ambient temperatures. researchgate.netmdpi.com |

| Methyl Hydrogen Sulphate | Reaction of methanol and sulfuric acid | Temperature, reactant molar ratio | High yield (95%) achieved at -15°C with a 7:1 molar ratio of sulfuric acid to methanol. acs.org |

| This compound (Salt Formation) | Acid-base reaction | Solvent, temperature, molar ratio of reactants | General principles of salt formation apply; requires empirical study for this specific system. |

Reactor Design and Scale-Up Research for Industrial Relevance

The transition from laboratory-scale synthesis to industrial production necessitates careful consideration of reactor design and scale-up. The choice of reactor and its operational parameters are intrinsically linked to the process chemistry, reaction kinetics, heat transfer requirements, and economic feasibility.

Reactor Design for N,N-Dimethyl-p-toluidine Production:

For the synthesis of N,N-dimethyl-p-toluidine, a batch or semi-batch reactor would likely be employed, especially for methods involving traditional methylation agents. These reactors offer flexibility in handling multi-step reactions and isolating intermediates. For continuous processes, such as those that might be developed from electrochemical methods, a continuous stirred-tank reactor (CSTR) or a plug flow reactor (PFR) could be more efficient.

If a heterogeneous catalyst, such as the zeolite-supported nanoparticles used in p-toluidine oxidation, is employed, a packed-bed reactor or a slurry reactor would be suitable. researchgate.netmdpi.com The design would need to account for catalyst loading, deactivation, and regeneration cycles. Heat management is also a critical consideration, as methylation and oxidation reactions are often exothermic. The reactor design must include adequate cooling systems to maintain optimal reaction temperatures and prevent runaway reactions.

Reactor Design for Methyl Hydrogen Sulphate Production:

The synthesis of methyl hydrogen sulphate from methanol and concentrated sulfuric acid is a highly exothermic reaction that requires efficient heat removal. acs.org A reactor with a high surface-area-to-volume ratio, such as a microreactor or a shell-and-tube heat exchanger-reactor, would be advantageous for controlling the temperature precisely. acs.org The corrosive nature of concentrated sulfuric acid also necessitates the use of corrosion-resistant materials for the reactor construction, such as glass-lined steel or specialized alloys.

Scale-Up Considerations:

Scaling up the production of this compound involves several challenges. For the synthesis of its components, maintaining consistent mixing and heat transfer becomes more difficult in larger reactors. Computational Fluid Dynamics (CFD) modeling can be a valuable tool to simulate fluid flow, heat distribution, and mass transfer within the reactor at an industrial scale, helping to optimize reactor geometry and operating conditions before physical construction.

For the final salt formation step, controlling the crystallization process is crucial for obtaining a product with the desired particle size distribution and purity. This may require a specialized crystallizer with precise temperature and agitation control. The challenges of production at a larger scale include managing processing, ensuring personal and product safety, and handling increased volumes of materials. vwr.com

| Process Step | Potential Reactor Type | Key Design and Scale-Up Challenges |

|---|---|---|

| N,N-Dimethyl-p-toluidine Synthesis (Batch) | Batch or Semi-Batch Reactor | Heat removal, mixing efficiency, handling of hazardous reagents. |

| N,N-Dimethyl-p-toluidine Synthesis (Continuous/Catalytic) | CSTR, PFR, Packed-Bed Reactor | Catalyst deactivation and regeneration, flow control, residence time distribution. |

| Methyl Hydrogen Sulphate Synthesis | Microreactor, Shell-and-Tube Reactor | Intense heat management, handling of corrosive materials. |

| This compound Salt Formation | Crystallizer | Control of crystallization, particle size distribution, product isolation and drying. |

Theoretical and Computational Chemistry Studies

Quantum Chemical Investigations of Electronic Structure

Quantum chemical methods are instrumental in exploring the intrinsic properties of a molecule, such as its electron distribution and conformational possibilities. For Flumioxazin, these studies have focused on understanding its molecular orbitals and stable conformations, which are fundamental to its reactivity and interactions.

The electronic properties of Flumioxazin have been investigated using methods like Density Functional Theory (DFT). Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. These orbitals are key to understanding a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor. nih.gov Studies comparing Flumioxazin with other protoporphyrinogen (B1215707) oxidase (PPO) inhibitors show that the distribution and energy of these orbitals are crucial for its biological activity. nih.gov

The crystal structure of Flumioxazin has been determined, revealing key details about its bonding and three-dimensional shape. nih.goviucr.org The molecule consists of a 1,4-benzoxazine system linked to a tetrahydro-1H-isoindole-1,3(2H)-dione moiety. nih.gov A notable feature is the significant dihedral angle between the maleimide (B117702) and benzene (B151609) ring planes, measured at 66.13 (5)°. nih.goviucr.org This twisted conformation is a defining characteristic of its structure.

In the solid state, the crystal packing is stabilized by a network of intermolecular interactions. These include conventional C—H⋯O hydrogen bonds and less common C—H⋯F hydrogen bonds. nih.goviucr.org Additionally, weak C—H⋯π interactions have been observed, where a hydrogen atom interacts with the electron cloud of the benzene ring, with a reported interaction distance of 3.5601 (19) Å. nih.goviucr.org These non-covalent interactions are critical in defining the condensed-phase structure and properties of the compound.

Table 1: Selected Crystallographic and Interaction Data for Flumioxazin

| Parameter | Value | Reference |

|---|---|---|

| Systematic Name | 2-[7-fluoro-3,4-dihydro-3-oxo-4-(prop-2-yn-1-yl)-2H-1,4-benzoxazin-6-yl]-4,5,6,7-tetrahydro-1H-isoindole-1,3(2H)-dione | nih.gov |

| Molecular Formula | C₁₉H₁₅FN₂O₄ | nih.gov |

| Dihedral Angle (Maleimide vs. Benzene Ring) | 66.13 (5)° | nih.goviucr.org |

| C—H⋯π Interaction Distance | 3.5601 (19) Å | nih.goviucr.org |

| Hydrogen Bonds Present | C—H⋯O, C—H⋯F | nih.goviucr.org |

Conformational analysis investigates the different spatial arrangements of a molecule and their corresponding energies. The energy landscape of a molecule is a map of its potential energy as a function of its conformational degrees of freedom. neupsykey.comnyu.edu For flexible molecules like Flumioxazin, which has several rotatable bonds, understanding the preferred conformations and the energy barriers between them is essential. beilstein-journals.org

The crystal structure provides a snapshot of a low-energy conformation in the solid state. nih.gov However, in solution or when interacting with its biological target, Flumioxazin can adopt a range of conformations. Computational methods can be used to map the energy landscape, identifying low-energy (stable) and high-energy (transitional) states. nih.govbiorxiv.org While specific, detailed energy landscape diagrams for Flumioxazin are not widely published in the provided search results, the significant dihedral angle found in its crystal structure suggests that rotation around the bond linking the two main ring systems is a key conformational feature. nih.goviucr.org The interplay of steric hindrance and stabilizing intramolecular interactions governs the relative energies of different conformers. organicchemistrytutor.com

Simulation of Molecular Dynamics and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the movement of atoms and molecules over time, offering a dynamic picture of intermolecular interactions in various phases.

In the solid (condensed) phase, the intermolecular interactions of Flumioxazin include the hydrogen bonds and C—H⋯π stacking identified in its crystal structure, which create a two-dimensional network. nih.goviucr.org MD simulations can extend this static picture by modeling the atomic motions and interaction energies within the crystal lattice.

More significantly, MD simulations have been employed to understand how Flumioxazin interacts with its biological target, the enzyme protoporphyrinogen oxidase (PPO). researchgate.netjst.go.jpnih.govresearchgate.net These simulations model the dynamic process of the herbicide binding to the active site of the enzyme. Studies have revealed that species-specific differences in the binding affinity of Flumioxazin to rat versus human PPO can be attributed to differences in the binding free energy, as calculated through three-dimensional molecular simulations. researchgate.netnih.gov These models are crucial for explaining the observed species selectivity in its toxicological profile. researchgate.net

The behavior of Flumioxazin is heavily influenced by its environment, particularly the solvent. It has a low aqueous solubility. fao.org The primary mode of degradation in aqueous environments is hydrolysis, which is highly dependent on the pH of the water. researchgate.net The hydrolysis proceeds via a base-catalyzed opening of the cyclic imide ring. researchgate.netjst.go.jp This reaction is significantly faster in alkaline conditions, with reported half-lives ranging from several days at pH 5 to under half an hour at pH 9. researchgate.net

Theoretical models, such as those considering the polarizable continuum model (IEFPCM), can be used to simulate the effects of a solvent on molecular geometry and properties. beilstein-journals.org For Flumioxazin, solvent effects are critical to its environmental fate. Studies in water-sediment systems show that it degrades relatively quickly through both hydrolysis and photolysis. researchgate.netacs.org Its mobility in soil is generally low, as it tends to adsorb to soil particles, particularly those with high organic matter content. researchgate.netscielo.br This sorption behavior, which limits its potential for leaching, is a direct consequence of the intermolecular interactions between Flumioxazin and the soil components, mediated by the soil water phase. scielo.br

Table 2: Hydrolytic Half-life of Flumioxazin at Different pH Values (25°C)

| pH | Half-life | Reference |

|---|---|---|

| 5.0 | 4.1 days | researchgate.net |

| 7.0 | 16.1 hours | researchgate.net |

| 9.0 | 17.5 minutes | researchgate.net |

Structure-Reactivity Relationship (SRR) Modeling

Structure-Reactivity Relationship (SRR) or Structure-Activity Relationship (SAR) models aim to correlate the chemical structure of a compound with its reactivity or biological activity. For Flumioxazin, these models are used to understand its herbicidal efficacy and to predict the toxicity of related compounds.

Molecular simulation studies have been central to understanding the SAR of PPO inhibitors. nih.gov By docking Flumioxazin and its analogues into the active site of the PPO enzyme, researchers can identify the key structural features responsible for potent inhibition. These studies have revealed that interactions such as hydrogen bonds and π-π stacking between the inhibitor and amino acid residues in the enzyme's active site are critical for activity. nih.gov This knowledge guides the design of new, potentially more effective or selective herbicides. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models, such as the Ecological Structure Activity Relationships (ECOSAR) program, are used for environmental risk assessment. mass.gov ECOSAR predicts the aquatic toxicity of chemicals based on their structural similarity to compounds with known toxicity data. This allows for the estimation of acute and chronic toxicity to organisms like fish and invertebrates, providing valuable data for regulatory evaluation where experimental data may be lacking. mass.gov

Predictive Models for Chemical Reactivity and Transformation Pathways

Predictive models in computational chemistry are powerful tools for understanding how a chemical compound is likely to react and what new substances it might form. These models rely on quantum mechanics and classical mechanics to simulate the behavior of molecules. acs.org They can predict various aspects of a reaction, including the speed at which it will occur, the energy changes involved, and the three-dimensional arrangement of atoms in the transition state.

For a given compound, computational chemists can construct models to explore potential reaction mechanisms, identify the most likely products, and understand how factors like temperature, pressure, and the presence of a catalyst might influence the outcome. This information is invaluable for a wide range of applications, from designing new industrial chemical processes to understanding the metabolic fate of a drug in the human body.

However, the application of these predictive models is entirely dependent on having a known chemical structure. As no information is publicly available for Einecs 275-552-0, no such predictive models have been developed or reported in the scientific literature.

Application of Machine Learning and Artificial Intelligence in SRR Studies

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative technologies in the field of chemistry. acs.orgacs.org These approaches can analyze vast datasets of chemical information to identify patterns and make predictions that would be difficult or impossible for humans to discern. In the context of structure-reactivity relationship (SRR) studies, ML and AI can be used to build models that predict the reactivity of a compound based on its structural features. acs.org

The successful application of ML and AI in chemical research is predicated on the availability of large, high-quality datasets. acs.org As there is no available data for this compound, it is not possible to apply these advanced computational techniques to study its specific structure-reactivity relationships. The table below lists the chemical compounds mentioned in the provided search results, none of which correspond to the requested Einecs number.

Environmental Chemistry and Transformation Pathways

Formation and Fate of Environmental Transformation Products

The degradation of Pyridaben, particularly through photolysis, leads to the formation of various transformation products or degradants. The identification and subsequent fate of these products are crucial for a complete understanding of the compound's environmental impact.

Several transformation products of Pyridaben have been identified in laboratory studies.

M328 : Identified as a photolysis product resulting from cyclization following the loss of HCl. rsc.orgnih.gov

4-tert-butyl benzyl (B1604629) alcohol (B-3) : Identified as a major degradate in a definitive aqueous photolysis study, although it was not found at levels greater than 10% in the quantitative phase of the study. regulations.gov

Photocatalytic Degradants (TP1–TP15) : In studies involving photocatalysis with TiO2, up to 15 different transformation products were identified, with TP1–TP4 being the primary reaction intermediates. frontiersin.orgfrontiersin.org These intermediates undergo further oxidation and rearrangement to form various short-chain compounds. frontiersin.org

One proposed metabolic pathway involves a photo-induced rearrangement where the benzyl group substitutes the chlorine atom on the pyridazinone ring, forming a thioalcohol. epa.gov

Persistence

The persistence of Pyridaben in the environment is highly dependent on the specific compartment and conditions.

Water : In aquatic systems exposed to light, Pyridaben degrades rapidly, with half-lives often measured in hours. rsc.orgresearchgate.net Its primary photolysis product, M328, is also non-persistent, with half-lives reported to be in the range of 7.07–13.95 hours. rsc.org

Soil : Terrestrial field dissipation studies indicate that Pyridaben has a relatively short half-life in soil, ranging from 12 to 14 days. researchgate.net However, other studies have found it to be persistent in aerobic soil, with a half-life of 110 days. regulations.gov Field research suggests an initial rapid degradation phase, which slows over time. regulations.gov

| Environmental Matrix | Half-Life (DT50) | Reference |

|---|---|---|

| Water (Photolysis) | 1.36 - 5.46 hours | rsc.orgnih.gov |

| Water (Photolysis) | 11 days | researchgate.net |

| Soil (Field Dissipation) | 12 - 14 days | researchgate.net |

| Soil (Aerobic) | 110 days | regulations.gov |

Mobility

Pyridaben exhibits low mobility in the environment due to its physicochemical properties.

Solubility and Partitioning : It has a low water solubility and high soil adsorption (Kd) and organic carbon-water (B12546825) partitioning (Koc) coefficients. researchgate.net These characteristics favor its partitioning from water into soil and sediment. researchgate.net

Leaching Potential : Due to its strong adsorption to soil particles, Pyridaben is characterized by low mobility in soil and is not expected to leach into groundwater. regulations.govfrontiersin.orgherts.ac.uk This limits its potential to contaminate groundwater and surface water bodies. frontiersin.org

Inability to Generate Article on Einecs 275-552-0 Due to Lack of Scientific Data

It is not possible to generate the requested scientific article on the chemical compound This compound . A thorough investigation has confirmed the identity of this compound and revealed a critical lack of publicly available research data corresponding to the specific topics required by the user's outline.

The compound associated with this compound is 6-Quinolinamine, N,N,2-trimethyl-, compd. with methyl hydrogen sulfate (B86663) (1:1) , also identified by CAS Number 71501-21-8.

Advanced Analytical Methodologies for Environmental Monitoring Research

Spectrometric Approaches for Structural Elucidation of Environmental Degradants

The generation of a "thorough, informative, and scientifically accurate" article on these topics is contingent upon the existence of such research. For 6-Quinolinamine, N,N,2-trimethyl-, compd. with methyl hydrogen sulfate (1:1), this foundational data does not appear to exist in the public domain. Creating content without this basis would result in speculation or inaccurate information, which contravenes the core requirements of the request.

Therefore, in adherence to the instructions to provide accurate, scientifically-backed information and to strictly follow the provided outline, the article cannot be written.

Advanced Analytical Methodologies for Research Characterization

Spectroscopic Techniques for Structural and Mechanistic Insights

Spectroscopic methods are indispensable tools in the study of N,N,2-trimethylquinolin-6-amine methyl hydrogen sulfate (B86663), offering a window into its molecular architecture and the processes by which it is formed.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the structural elucidation of organic molecules in solution. For the parent amine of Einecs 275-552-0, N,N,2-trimethylquinolin-6-amine, both ¹H and ¹³C NMR are crucial for confirming its synthesis and structure.

In a typical synthesis, the formation of N,N,2-trimethylquinolin-6-amine can be monitored by acquiring ¹H NMR spectra of the reaction mixture at different time points. The disappearance of signals corresponding to the starting materials and the emergence of new signals characteristic of the product would indicate the progression of the reaction.

For the structural assignment of a related quinoline (B57606) derivative, QN, ¹H NMR spectroscopy (400 MHz, CDCl₃) reveals distinct signals that can be assigned to the different protons in the molecule. iucr.org Similarly, the ¹³C NMR spectrum provides information on the carbon framework. iucr.org While specific NMR data for N,N,2-trimethylquinolin-6-amine was not found in the searched literature, the analysis of related compounds demonstrates the utility of NMR in confirming the presence of the quinoline core and the trimethylamino group.

Table 1: Illustrative NMR Data for a Related Quinoline Compound (QN)

| Nucleus | Chemical Shift (ppm) |

| ¹H | 8.09 (d, J = 8.0 Hz, 1H), 7.95 (d, J = 8.0 Hz, 1H), 7.56 (d, J = 8.0 Hz, 1H), 7.35 (dd, J = 4.0, 2.8 Hz, 1H), 6.80 (d, J = 4 Hz, 1H), 6.29 (s, 1H), 4.65 (ddd, J = 9.0, 6.0, 2.8 Hz, 1H), 4.06 (td, J = 9.1, 5.9 Hz, 1H), 3.26 (m, 2H), 3.08 (s, 6H) |

| ¹³C | 153.53, 147.77, 134.48, 128.48, 128.43, 118.54, 117.46, 103.85, 86.65, 71.66, 39.66, 32.84, 29.95 |

| Data for compound QN, a derivative of N,N,2-trimethylquinolin-6-amine. iucr.org |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule. The IR spectrum of N,N,2-trimethylquinolin-6-amine would be expected to show characteristic absorption bands for the C-H stretching and bending vibrations of the aromatic quinoline ring and the methyl groups. The C-N stretching vibrations of the dimethylamino group would also be observable. In the context of the salt, this compound, the IR spectrum would additionally feature strong bands corresponding to the S=O and S-O stretching vibrations of the methyl sulfate anion.

In a study on the synthesis of various quinolinecarbaldehydes, IR spectroscopy was used to identify the characteristic carbonyl signals in the synthesized molecules. mdpi.com For N,N,2-trimethylquinolin-6-amine, the IR spectrum would serve as a fingerprint, allowing for its identification and the confirmation of its successful synthesis. The comparison of the IR spectrum of the starting materials and the final product can provide mechanistic insights into the transformation of functional groups during the reaction.

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) provides a very precise determination of the molecular weight of a compound, which can be used to deduce its elemental composition.

For N,N,2-trimethylquinolin-6-amine, with a molecular formula of C₁₂H₁₄N₂, the expected exact mass can be calculated and compared with the experimental value obtained from HRMS. This comparison can confirm the identity of the compound. For instance, the EI-HRMS of the related compound QN was calculated to be 260.0983 for [M+H]⁺ and the found value was 260.0989, confirming its molecular formula. iucr.org

In mechanistic studies, mass spectrometry can be used to identify reaction intermediates. By analyzing aliquots of the reaction mixture at different times, it may be possible to detect the molecular ions of transient species, providing valuable information about the reaction pathway.

Diffraction Methods for Solid-State Structure Determination

Diffraction methods are essential for determining the arrangement of atoms in the solid state, providing definitive information about the three-dimensional structure of a crystalline compound.

Single crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional structure of a crystalline compound. For a salt like this compound, this technique could provide detailed information on the bond lengths, bond angles, and the conformation of both the N,N,2-trimethylquinolin-6-aminium cation and the methyl sulfate anion. It would also reveal the nature of the intermolecular interactions, such as hydrogen bonding between the cation and anion, and π-π stacking interactions between the quinoline rings.

Studies on the crystal structures of various quinoline derivatives have shown that they often form complex hydrogen-bonded networks. iucr.orgchemmethod.com For example, the crystal structure of a novel quinoline dicarbamic acid derivative was determined using single crystal X-ray diffraction, revealing a monoclinic system with the P2₁/c space group, stabilized by C-H···O hydrogen bonds and Van-Der Waals interactions. chemmethod.com If a suitable single crystal of N,N,2-trimethylquinolin-6-amine methyl hydrogen sulfate could be grown, this technique would provide an unambiguous determination of its solid-state structure.

Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of crystalline solids. It is particularly useful for identifying crystalline phases and for studying polymorphism, which is the ability of a compound to exist in more than one crystal structure. Different polymorphs of a substance can have different physical properties.

For N,N,2-trimethylquinolin-6-amine methyl hydrogen sulfate, PXRD could be used to confirm the crystallinity of a bulk sample and to identify its specific crystalline form. The resulting diffraction pattern, a plot of diffraction intensity versus the diffraction angle (2θ), serves as a unique fingerprint for that particular crystalline phase.

In the study of amine salts, PXRD is a standard method for characterization. For example, the crystalline form of tenofovir (B777) triethylamine (B128534) salt was characterized by its powder X-ray diffraction pattern with peaks at specific 2θ values. google.com Similarly, the PXRD pattern of N,N,2-trimethylquinolin-6-amine methyl hydrogen sulfate would be a critical piece of data for its solid-state characterization and for monitoring its phase purity.

Chromatographic Separations in Complex Mixture Analysis for Research Purposes

In the research and development of novel compounds, the ability to separate and analyze components within a complex mixture is of paramount importance. Chromatographic techniques are powerful tools for achieving this, enabling both qualitative and quantitative assessment. For the compound 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) serve as critical analytical methodologies for its characterization. These techniques are fundamental in ensuring the purity of the compound, monitoring the progress of its synthesis, and analyzing any volatile byproducts.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Progress Monitoring

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. In a research context, its primary applications are the determination of compound purity and the real-time monitoring of chemical reactions.

Reverse-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid and its potassium salt. sielc.com This technique separates molecules based on their hydrophobicity. A non-polar stationary phase is used in conjunction with a polar mobile phase. For instance, the potassium salt of the compound can be analyzed using a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com The phosphoric acid helps to control the pH of the mobile phase and ensure the consistent ionization state of the carboxylic acid, leading to sharp and symmetrical peaks. For applications requiring mass spectrometric detection (LC-MS), the non-volatile phosphoric acid is typically replaced with a volatile acid like formic acid. sielc.com

The purity of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is often reported to be greater than 95% as determined by HPLC analysis. lgcstandards.com This level of purity is crucial for its use as a reference standard in analytical development and quality control applications. clearsynth.com By monitoring the HPLC chromatogram of a reaction mixture over time, researchers can track the consumption of starting materials and the formation of the desired product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, as well as any impurities. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and purity.

Table 1: Illustrative HPLC Parameters for the Analysis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylate

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Detection | UV, Mass Spectrometry (MS) |

| Note | For MS compatibility, phosphoric acid is replaced with formic acid. sielc.com |

Gas Chromatography (GC) for Volatile Product Analysis and Component Separation

Gas Chromatography (GC) is an analytical technique used to separate and analyze volatile compounds. While 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid itself has a relatively low volatility due to its carboxylic acid group and high molecular weight (255.63 g/mol ), GC can be employed for the analysis of more volatile precursors, impurities, or degradation products that may be present in a sample. thermofisher.com

Often, for the GC analysis of non-volatile compounds, a derivatization step is necessary to increase their volatility and thermal stability. For a carboxylic acid like 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, this could involve esterification to form a more volatile methyl or ethyl ester.

When coupled with a mass spectrometer (GC-MS), this technique provides powerful identification capabilities. The mass spectrum of a compound is a unique fingerprint based on its mass-to-charge ratio (m/z) of fragment ions. The PubChem database includes GC-MS data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid, indicating its amenability to this analytical method, likely following a derivatization step. nih.gov The data shows a top mass-to-charge ratio (m/z) peak at 220, with other significant peaks at m/z 145. nih.gov These fragments can be used to confirm the structure of the compound and identify it within a complex mixture.

In a research setting, GC-MS would be invaluable for identifying volatile byproducts in the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This information is critical for understanding reaction mechanisms and optimizing the process to minimize the formation of unwanted side products.

Table 2: GC-MS Fragmentation Data for 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

| Parameter | Value |

|---|---|

| Top Peak (m/z) | 220 |

| Second Highest Peak (m/z) | Not specified |

| Third Highest Peak (m/z) | 145 |

Future Research Directions and Emerging Paradigms

Integration of Advanced Computational and Experimental Approaches

The synergy between computational modeling and empirical experimentation offers a powerful paradigm for deepening the understanding of Einecs 275-552-0 at a molecular level. Future research will increasingly rely on this integrated approach to predict properties, elucidate mechanisms, and guide the design of next-generation materials.

Advanced computational methods, particularly those derived from quantum mechanics, are crucial for dissecting the photophysical processes that underpin the compound's function. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) can accurately predict the electronic absorption spectra, identifying the specific molecular orbitals involved in the UV absorption process. A key research finding is that the efficacy of benzotriazole (B28993) UV absorbers relies on an ultrafast excited-state intramolecular proton transfer (ESIPT) mechanism. Computational models can map the potential energy surface of this reaction, clarifying the low energy barrier that allows for the rapid, non-radiative dissipation of absorbed UV energy as heat, thereby preventing photodegradation of the host material.

Molecular Dynamics (MD) simulations represent another critical computational tool. Future studies will leverage MD to model the behavior of this compound within a polymer matrix. These simulations can provide insights into its diffusion coefficients, compatibility with different polymers (e.g., polyethylene, polypropylene), and its propensity to leach from the material over time. By combining these predictions with experimental leaching studies under accelerated weathering conditions, a more accurate model of product lifetime and environmental release can be developed.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.